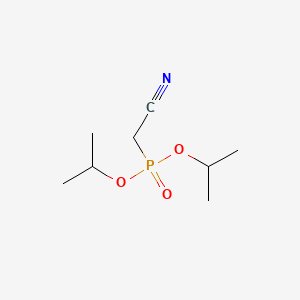
N-(N-Glycyl-L-leucyl)glycine
Overview
Description
“N-(N-Glycyl-L-leucyl)glycine”, also known as “GLY-LEU-GLY”, is a compound with the molecular formula C10H19N3O4 . It has a molecular weight of 245.2756 .
Molecular Structure Analysis
The IUPAC Standard InChIKey for “this compound” is CCBIBMKQNXHNIN-SSDOTTSWSA-N . The chemical structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 245.2756 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Magnetic Resonance Spectra Analysis
N-(N-Glycyl-L-leucyl)glycine has been utilized in proton magnetic resonance (PMR) spectra studies. Research by Beecham and Ham (1968) explored the PMR spectra of di-, tri-, tetra-, and pentapeptides of glycine, including those with an L-leucyl residue. This study highlighted the distinct chemical shifts in glycyl methylene and α-methine leucyl protons, contributing to our understanding of peptide structure and interactions at the molecular level (Beecham & Ham, 1968).
Degradation Studies
Kobayashi et al. (2012) conducted a kinetic analysis of the degradation of Glycyl-L-leucine and L-Leucyl-glycine in subcritical water. This research provides insights into the behavior of these peptides under various temperatures and pressures, contributing to a better understanding of peptide stability and degradation pathways (Kobayashi et al., 2012).
Complexation and Extraction Studies
Buschmann and Mutihac (2002) studied the complexation, extraction, and transport through liquid membranes of peptides, including Glycyl-L-leucine. Their work sheds light on how peptides interact with crown ethers and their extractability, which is pivotal for biochemical applications like peptide separation and purification (Buschmann & Mutihac, 2002).
Stability in Human Serum
Jakas and Horvat (2004) investigated the stability of glycated opioid peptides, including those related to this compound, in human serum. This research is significant for understanding how posttranslational modifications affect peptide stability in biological systems (Jakas & Horvat, 2004).
Radiolysis Studies
Liebster and Kopoldová (1966) performed studies on the radiolysis of dipeptides, including Glycyl-L-leucine, in aqueous solutions. Their findings contribute to our understanding of peptide bond stability and degradation under radiation, which is crucial for understanding the effects of radiation on biological molecules (Liebster & Kopoldová, 1966).
Peptide Uptake and Absorption
Cheeseman and Parsons (1974) explored the absorption of Glycyl-L-leucine in the small intestine of Rana pipiens, providing valuable insights into peptide transport and uptake mechanisms in biological systems (Cheeseman & Parsons, 1974).
Nitrogen Metabolism
Matthews et al. (1981) investigated the metabolism of glycine nitrogen in humans using [15N]Glycine. This study is important for understanding the metabolic pathways of amino acids and their derivatives in human physiology (Matthews et al., 1981).
Mechanism of Action
properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIBMKQNXHNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953259 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2576-67-2, 311793-05-2 | |
| Record name | NSC89616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)




![L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1329619.png)





